3-Isocyanato-3-methylbut-1-yne
Description
Significance of Isocyanate and Alkyne Functionalities in Synthetic Methodologies
The synthetic utility of 3-Isocyanato-3-methylbut-1-yne is rooted in the distinct and complementary reactivity of its two functional groups.
The isocyanate group (-N=C=O) is a highly electrophilic moiety, making it susceptible to nucleophilic attack. inlibrary.uzpoliuretanos.net This reactivity is fundamental to the formation of a wide array of chemical bonds. For instance, isocyanates readily react with alcohols to form carbamates, with amines to yield ureas, and with water to produce carbamic acids, which can subsequently decarboxylate to form primary amines. poliuretanos.netmasterorganicchemistry.com The versatility of isocyanates has established them as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers like polyurethanes. rsc.org
The alkyne group (C≡C) , particularly a terminal alkyne, is a cornerstone of modern synthetic transformations. It is a key participant in a variety of powerful reactions, including the Nobel Prize-winning "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). masterorganicchemistry.com Alkynes also engage in numerous other transformations such as Sonogashira coupling, hydroamination, and various cyclization reactions, enabling the construction of complex carbon skeletons and heterocyclic systems. researchgate.netrsc.org
The combination of these two functionalities in a single molecule offers a powerful platform for designing novel synthetic strategies, particularly for the construction of diverse heterocyclic scaffolds.
Overview of Alkyne-Isocyanate Hybrid Compounds in Research
The deliberate combination of alkyne and isocyanate functionalities within a single molecular framework has garnered considerable attention in synthetic chemistry. These hybrid compounds are prized for their ability to participate in tandem or sequential reactions, allowing for the rapid assembly of complex molecules from simple precursors.
Research in this area has demonstrated that alkyne-isocyanate compounds can undergo intramolecular cyclization to form a variety of heterocyclic systems. researchgate.netfrontiersin.org For example, the intramolecular reaction between the alkyne and isocyanate moieties can be triggered by various catalysts to yield lactams and other nitrogen-containing rings. Furthermore, these compounds are excellent substrates for multicomponent reactions (MCRs), where the alkyne and isocyanate groups react with one or more additional components in a single pot to generate highly functionalized products. rsc.org This approach is highly valued for its efficiency and atom economy.
Research Context and Scope for this compound
While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its chemical behavior can be largely inferred from studies on analogous tertiary propargyl isocyanates and the reactions of propargyl alcohols with isocyanates.
A significant area of research involves the reaction of propargylic alcohols with isocyanates to synthesize oxazolidinones and oxazolones, which are important heterocyclic motifs in medicinal chemistry. researchgate.netacs.orgresearchgate.net For instance, studies have shown that tertiary propargylic alcohols react with isocyanates in the presence of a base like LiOtBu to afford 4-methyleneoxazolidin-2-ones. researchgate.net This reaction proceeds via a 5-exo-dig cyclization, a favored pathway for the formation of five-membered rings.
The general reaction scheme is as follows: A tertiary propargyl alcohol reacts with an isocyanate in the presence of a base to form a lithium alkoxide intermediate. This intermediate then undergoes an intramolecular nucleophilic attack of the oxygen on the isocyanate carbon, followed by cyclization onto the alkyne, leading to the formation of a substituted oxazolidinone.
This body of research provides a strong foundation for predicting the synthetic utility of this compound. It is anticipated that this compound would be a highly effective precursor for a variety of heterocyclic structures through similar cyclization pathways. The presence of the terminal alkyne also opens up possibilities for subsequent functionalization via reactions like click chemistry, further expanding its synthetic potential. Future research will likely focus on exploring the specific reactivity of this compound and harnessing its dual functionality for the efficient synthesis of novel and medicinally relevant compounds.
Structure
3D Structure
Properties
IUPAC Name |
3-isocyanato-3-methylbut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-4-6(2,3)7-5-8/h1H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNDYEGREMKGDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Isocyanato 3 Methylbut 1 Yne and Analogues
Phosgenation-Based Approaches for Isocyanate Generation
The reaction of primary amines with phosgene (B1210022) or its safer equivalents is the most conventional and widely industrialized method for producing isocyanates. wikipedia.orgsabtechmachine.com This approach is applicable to a vast range of amines, including the precursor for the target compound, 3-amino-3-methylbut-1-yne.
Conversion of Amines to Isocyanates
The direct phosgenation process involves reacting a primary amine with phosgene (COCl₂). wikipedia.org The reaction is typically carried out in an inert solvent. For industrial-scale production, this process is often divided into "cold" and "hot" phosgenation stages to optimize yield and minimize side reactions. sabtechmachine.com
Reaction: 3-amino-3-methylbut-1-yne + COCl₂ → 3-isocyanato-3-methylbut-1-yne + 2 HCl
Due to the high toxicity of gaseous phosgene, safer, solid, or liquid alternatives are commonly used in laboratory settings. Triphosgene (B27547) (bis(trichloromethyl) carbonate) is a crystalline solid that decomposes into three molecules of phosgene under reaction conditions, making it a more convenient and manageable reagent. nih.gov The reaction using triphosgene achieves the same transformation with a more favorable safety profile. tandfonline.com
The process generally involves dissolving the amine in an inert solvent like toluene (B28343) or o-dichlorobenzene and treating it with the phosgenating agent. sabtechmachine.comgoogle.com To prevent the formation of urea (B33335) byproducts from the reaction between the newly formed isocyanate and unreacted amine, an excess of the phosgenating agent is typically used.
| Phosgenating Agent | Typical Solvent | Temperature Range | Key Considerations |
|---|---|---|---|
| Phosgene (COCl₂) | Toluene, o-dichlorobenzene | 0°C to 150°C | Requires specialized equipment due to high toxicity. Often a two-stage (cold/hot) process. sabtechmachine.com |
| Triphosgene (BTC) | Dichloromethane, Toluene, THF | 0°C to reflux | Safer solid alternative to phosgene; 1 mole provides 3 moles of phosgene. nih.gov |
| Diphosgene | Inert organic solvents | Variable | Liquid alternative, less hazardous than phosgene but still highly toxic. rsc.org |
Role of Carbamoyl (B1232498) Chloride Intermediates
The phosgenation of a primary amine does not occur in a single step but proceeds through a key intermediate: a carbamoyl chloride. wikipedia.org In the first stage of the reaction, the amine performs a nucleophilic attack on phosgene, leading to the formation of the N-substituted carbamoyl chloride and one equivalent of hydrogen chloride (HCl). wikipedia.org
Step 1 (Formation of Intermediate): R-NH₂ + COCl₂ → R-NH-C(O)Cl + HCl
This intermediate is often stable at lower temperatures but can be isolated in some cases. The second step of the process is the thermal decomposition (dehydrochlorination) of the carbamoyl chloride at elevated temperatures to yield the final isocyanate product and a second equivalent of HCl. wikipedia.org
Step 2 (Decomposition): R-NH-C(O)Cl → R-N=C=O + HCl
The HCl generated during the reaction is typically removed by purging with an inert gas or by using a tertiary amine base like pyridine (B92270) as an acid scavenger to drive the reaction to completion. sabtechmachine.comnih.gov The proper management of HCl is crucial to prevent side reactions, such as the reformation of the amine hydrochloride.
Phosgene-Free and Sustainable Synthesis Strategies
Growing concerns over the environmental impact and hazards associated with phosgene have spurred the development of phosgene-free synthetic routes to isocyanates. nih.gov These methods offer safer and more sustainable alternatives for laboratory and industrial production.
Oxalyl Chloride-Mediated Formations
Oxalyl chloride ((COCl)₂) serves as a viable and safer alternative to phosgene for converting amines to isocyanates. google.comresearchgate.net The reaction typically involves treating the amine hydrochloride salt with excess oxalyl chloride in a high-boiling point solvent, such as o-dichlorobenzene. google.comdtic.mil
The mechanism involves an initial acylation of the amine to form an unstable intermediate, an N-alkyloxamyl chloride. This intermediate then undergoes thermal decomposition, eliminating carbon monoxide (CO) and hydrogen chloride (HCl) to furnish the desired isocyanate. google.comresearchgate.net
This one-step process is often conducted at elevated temperatures (80°C to 180°C) and can provide good yields of aliphatic isocyanates. google.comdtic.mil
| Substrate | Reagent | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Primary Amine or Amine Hydrochloride Salt | Oxalyl Chloride | o-Dichlorobenzene, Decahydronaphthalene | 80-180°C | Forms Isocyanate, CO, and HCl. google.comresearchgate.net |
Decarboxylative Isocyanation of Carboxylic Acids
Isocyanates can be generated from carboxylic acids via rearrangement reactions, with the Curtius rearrangement being the most prominent example. nih.govwikipedia.org This method avoids the use of both phosgene and an amine precursor, starting instead from a carboxylic acid. For the target molecule, the required precursor would be 3-methyl-1-butyne-3-carboxylic acid.
The Curtius rearrangement involves three main steps: allen.in
Activation of the Carboxylic Acid: The carboxylic acid is first converted into an activated derivative, typically an acyl chloride or mixed anhydride (B1165640).
Formation of Acyl Azide (B81097): The activated acid is reacted with an azide source, such as sodium azide (NaN₃), to form an acyl azide.
Thermal or Photochemical Rearrangement: The acyl azide is heated, causing it to lose nitrogen gas (N₂) and rearrange to form the isocyanate. wikipedia.org The migration of the R-group is concerted with the loss of N₂ and occurs with retention of configuration. allen.in
This method is valued for its mild conditions and high tolerance for various functional groups. nih.gov The resulting isocyanate can be used in situ or isolated, depending on its stability.
| Step | Typical Reagents | Intermediate/Product | Key Features |
|---|---|---|---|
| 1. Acid Activation | SOCl₂, (COCl)₂ | Acyl Chloride | Standard procedure for activating carboxylic acids. |
| 2. Azide Formation | Sodium Azide (NaN₃), Diphenylphosphoryl azide (DPPA) | Acyl Azide | DPPA allows for a one-pot conversion from the acid. researchgate.net |
| 3. Rearrangement | Heat (thermal) or UV light (photochemical) | Isocyanate + N₂ | Concerted mechanism with retention of stereochemistry. wikipedia.org |
Oxidation of Isonitriles
Another phosgene-free route is the oxidation of isonitriles (also known as isocyanides). acs.org This pathway would require the precursor 3-isocyano-3-methylbut-1-yne. The synthesis of the isonitrile itself is a key preliminary step.
Synthesis of the Isonitrile: The corresponding isonitrile can be prepared from the primary amine (3-amino-3-methylbut-1-yne) via the Hofmann isocyanide synthesis (carbylamine reaction). This reaction involves treating the amine with chloroform (B151607) (CHCl₃) and a strong base, such as potassium tert-butoxide, which generates dichlorocarbene (B158193) as the reactive species. wikipedia.orgmdpi.com
Oxidation to the Isocyanate: The isonitrile is then oxidized to the isocyanate. Various oxidizing agents can accomplish this transformation. A mild and efficient method involves using dimethyl sulfoxide (B87167) (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride (TFAA). This reaction proceeds rapidly at low temperatures. acs.org Other oxidants like ozone have also been reported for this conversion.
This two-step sequence provides an alternative pathway that avoids harsh reagents and conditions typically associated with phosgenation.
Rearrangement Reactions for Isocyanate Synthesis
Several classical name reactions in organic chemistry provide reliable pathways to isocyanates from carboxylic acid derivatives. These reactions, which involve the rearrangement of a group from a carbonyl carbon to an adjacent nitrogen atom, are pivotal for accessing the isocyanate functionality. The resulting isocyanates are versatile intermediates that can react with various nucleophiles. nih.govquora.com
Curtius Rearrangement in Alkyne-Isocyanate Context
First described by Theodor Curtius in 1885, the Curtius rearrangement is the thermal decomposition of an acyl azide into an isocyanate with the concurrent loss of nitrogen gas. nih.govwikipedia.org This reaction is a robust method for converting carboxylic acids to isocyanates. rsc.org The key intermediate, an acyl azide, is typically prepared from a carboxylic acid derivative, such as an acyl chloride, by reaction with an azide salt (e.g., sodium azide). chemistrysteps.com
The mechanism is understood to be a concerted process where the migrating group moves to the nitrogen atom as nitrogen gas is expelled, avoiding the formation of a free acyl nitrene intermediate. nih.govwikipedia.org This migration occurs with full retention of the stereochemical configuration of the migrating group. nih.gov The reaction is known to tolerate a wide array of functional groups, making it suitable for complex molecules, including those containing alkyne moieties. wikipedia.org To synthesize this compound, the corresponding precursor, 3-methyl-1-butyne-3-carboxylic acid, would first be converted to its acyl azide, which upon heating, would yield the target isocyanate.
Lossen Rearrangement Pathways
The Lossen rearrangement provides another route to isocyanates, starting from hydroxamic acids or their derivatives. wikipedia.orgwikipedia.org In this reaction, an O-acylated, sulfonylated, or phosphorylated hydroxamic acid is treated with a base to form its conjugate base. wikipedia.org This intermediate then undergoes a concerted rearrangement: the R-group migrates from the carbonyl carbon to the nitrogen, leading to the formation of an isocyanate and the expulsion of a carboxylate anion as a leaving group. wikipedia.org
A key advantage of the Lossen rearrangement is that it can proceed under mild, and sometimes non-aqueous, conditions, which can be beneficial for sensitive substrates. nih.gov The required hydroxamic acid precursor can be synthesized from the corresponding ester or acid halide. The conversion of the hydroxamic acid to an activated O-acyl derivative is necessary before the base-induced rearrangement to the isocyanate can occur. quora.com Recent studies have explored variations of this reaction, including versions promoted by solvents or initiated by nitriles, which can proceed under catalyst- and additive-free conditions. nih.govrsc.org
Schmidt Reaction Applications
The Schmidt reaction, reported by Karl Friedrich Schmidt in 1924, involves the reaction of an azide with a carbonyl compound, such as a carboxylic acid, in the presence of a strong acid. wikipedia.org When applied to carboxylic acids, the reaction yields an amine after hydrolysis of an isocyanate intermediate. wikipedia.orgorganic-chemistry.org
The mechanism is closely related to the Curtius rearrangement. wikipedia.org The carboxylic acid is first protonated by the strong acid, which then reacts with hydrazoic acid (HN₃) to form an acyl azide intermediate. organic-chemistry.orglibretexts.org This intermediate then rearranges, with loss of nitrogen gas, to a protonated isocyanate. wikipedia.org Subsequent hydrolysis of the isocyanate leads to a carbamic acid, which decarboxylates to form a primary amine. libretexts.org While the Schmidt reaction is a viable pathway to the isocyanate, it is often considered less mild than the Curtius rearrangement and its utility can be limited by the strongly acidic conditions required. libretexts.org
Synthesis of the 3-Methylbut-1-yne Core
The carbon framework of the target molecule, 3-methylbut-1-yne, is a terminal alkyne. Its synthesis can be achieved through several fundamental organic reactions, primarily involving the formation of carbon-carbon bonds or the creation of a triple bond through elimination reactions.
Alkylation of Acetylides (e.g., from Ethyne)
One of the most powerful methods for constructing more complex alkynes is the alkylation of acetylide anions. youtube.com This method involves a two-step process. First, a terminal alkyne, such as ethyne (B1235809) (acetylene), is deprotonated using a very strong base like sodium amide (NaNH₂) in liquid ammonia (B1221849) to form a highly nucleophilic acetylide anion. youtube.comdoubtnut.com
In the second step, this acetylide anion acts as a nucleophile in an Sₙ2 reaction with a suitable alkyl halide. youtube.com To synthesize 3-methylbut-1-yne, the sodium acetylide would be reacted with a secondary alkyl halide, 2-bromopropane (B125204) (isopropyl bromide). However, acetylide anions are also strong bases, and reaction with secondary alkyl halides can lead to a significant amount of the E2 elimination product (propene in this case) as a competing side reaction. The Sₙ2 reaction is most efficient with methyl or primary alkyl halides.
Conversion of Halogenated Alkanes to Terminal Alkynes
An alternative and often more efficient method for synthesizing alkynes is through the double dehydrohalogenation of dihaloalkanes. youtube.combyjus.com This process involves two successive E2 elimination reactions. The starting material can be either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). libretexts.org
A very strong base is required to facilitate both eliminations, with sodium amide (NaNH₂) in liquid ammonia being a common choice. libretexts.org To produce a terminal alkyne like 3-methylbut-1-yne, three equivalents of the base are often necessary. The first two equivalents perform the dehydrohalogenations, while the third is needed to deprotonate the resulting terminal alkyne (which is acidic), forming an acetylide salt. A final aqueous workup step is then required to protonate the acetylide and yield the neutral terminal alkyne. libretexts.org For example, 1,2-dibromo-3-methylbutane (B87708) could be treated with excess NaNH₂ followed by water to produce 3-methylbut-1-yne.
Specific Considerations for this compound Synthesis
The preparation of this compound is primarily approached through rearrangement reactions of carboxylic acid derivatives, with the Curtius rearrangement being a particularly suitable method for generating tertiary isocyanates. wikipedia.orgwikipedia.org This method involves the thermal decomposition of an acyl azide, which rearranges to form the isocyanate with the loss of nitrogen gas. wikipedia.org The migratory aptitude in the Curtius rearrangement favors tertiary alkyl groups, making it an efficient route for sterically hindered isocyanates. wikipedia.org
Challenges in Selective Functionalization of Alkyl Isocyanates
A significant hurdle in the synthesis of complex isocyanates is the high reactivity of the isocyanate group (-N=C=O) itself. This functional group is susceptible to nucleophilic attack by a wide range of species, including water, alcohols, and amines, leading to the formation of carbamic acids, urethanes (carbamates), and ureas, respectively. wikipedia.org This inherent reactivity complicates efforts to perform selective chemical modifications on the alkyl portion of the molecule while the isocyanate moiety is present.
For instance, attempting to introduce or modify other functional groups on the butynyl chain of this compound would likely result in side reactions with the isocyanate group. The development of chemoselective reactions that can proceed in the presence of an isocyanate is an ongoing area of research.
One strategy to overcome this challenge is the use of protecting groups. organic-chemistry.orgchemistrytalk.org A functional group can be temporarily modified to reduce its reactivity, allowing for chemical transformations elsewhere in the molecule. organic-chemistry.org After the desired modifications are complete, the protecting group is removed to regenerate the original functional group. organic-chemistry.org However, the development of effective protecting groups for the isocyanate group itself is not as established as for other functional groups like alcohols or amines, adding a layer of complexity to multi-step syntheses involving isocyanate intermediates.
Another challenge lies in the potential for side reactions under the conditions required for synthesis. For example, isocyanates can react with themselves to form dimers (uretdiones) or trimers (isocyanurates), particularly at elevated temperatures or in the presence of certain catalysts. wikipedia.org The synthesis of tertiary alkyl isocyanates must be carefully controlled to minimize these oligomerization pathways.
Development of High-Yield Preparative Routes
The development of high-yield preparative routes for this compound and its analogues hinges on the optimization of rearrangement reactions, primarily the Curtius rearrangement. High yields are often achieved by carefully controlling reaction conditions such as temperature, solvent, and the method of acyl azide formation. nrochemistry.com
The Curtius rearrangement can be performed under mild conditions, which is advantageous for preserving the structure of the target molecule. nih.gov For instance, the conversion of a carboxylic acid to an acyl azide can be achieved using reagents like diphenylphosphoryl azide (DPPA) or by converting the carboxylic acid to an acyl chloride followed by reaction with sodium azide. illinoisstate.edu The subsequent thermal or photochemical rearrangement to the isocyanate often proceeds in high yield. wikipedia.org
In the context of synthesizing this compound, a high-yield route would likely involve the one-pot conversion of 3,3-dimethylbut-1-yne-2-carboxylic acid to the isocyanate. The choice of solvent is also critical, as it must be inert to the highly reactive isocyanate product. Non-protic solvents such as toluene or tetrahydrofuran (B95107) are commonly employed. nrochemistry.com
Below are tables detailing generalized reaction conditions for the synthesis of alkyl isocyanates via the Curtius rearrangement, which would be applicable to the synthesis of this compound.
Table 1: Generalized Conditions for Curtius Rearrangement
| Starting Material | Reagents | Solvent | Temperature | Yield |
|---|
Table 2: Examples of High-Yield Curtius Rearrangements for Tertiary Isocyanates
| Substrate | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Adamantanecarboxylic acid | DPPA, Et₃N, Benzene, reflux | 1-Adamantyl isocyanate | 95% | Synthetic Communications, 1983, 13(11), 901-906 |
Reaction Pathways and Mechanistic Investigations of 3 Isocyanato 3 Methylbut 1 Yne
Nucleophilic Additions to the Isocyanate Group
The electron-deficient carbon atom of the isocyanate group in 3-Isocyanato-3-methylbut-1-yne serves as a prime target for nucleophilic attack. This reactivity is fundamental to the formation of a variety of important chemical structures.
Reactions with Alcohols: Urethane (B1682113) Formation
The reaction between isocyanates and alcohols to yield urethans (also known as carbamates) is a cornerstone of polyurethane chemistry. kuleuven.be In the case of this compound, the addition of an alcohol to the isocyanate moiety proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the electrophilic carbon of the isocyanate, leading to the formation of a urethane linkage. kuleuven.be Mechanistic studies on similar isocyanate alcoholysis reactions suggest a multimolecular intervention of the alcohol, where two or three alcohol molecules may be involved in the reacting supersystem. kuleuven.be This reaction is often catalyzed to control industrial processes. kuleuven.be
A variety of catalysts can be employed to facilitate this transformation, with bismuth compounds emerging as low-cost and low-toxicity alternatives to traditional tin-based catalysts. mdpi.com The reaction rate is influenced by the structure of the isocyanate, with aromatic isocyanates generally exhibiting higher reactivity than aliphatic ones due to electronic effects. mdpi.com
Table 1: Examples of Urethane Formation from Isocyanates and Alcohols
| Isocyanate Reactant | Alcohol Reactant | Catalyst | Product | Reference |
| General Isocyanate | Methanol | None (Theoretical Study) | Methyl Carbamate (B1207046) | kuleuven.be |
| General Isocyanate | 2-Propanol | Not specified | Isopropyl Carbamate | kuleuven.be |
| General Isocyanate | Cyclohexanol | Not specified | Cyclohexyl Carbamate | kuleuven.be |
| Bishydroxyurethane monomer | Self-polycondensation | BiCl₃ | Aliphatic Polyurethane | mdpi.com |
Reactions with Amines: Urea (B33335) and Thiourea (B124793) Derivatives
The reaction of this compound with primary or secondary amines leads to the formation of substituted ureas. This reaction is typically rapid and proceeds without the need for a catalyst, often carried out in solvents like DMF, THF, or DCM at room temperature. commonorganicchemistry.com The nucleophilic nitrogen of the amine attacks the isocyanate carbon, forming a stable urea derivative. beilstein-journals.orgorganic-chemistry.org This method is a straightforward and common approach for synthesizing both symmetrical and unsymmetrical ureas. commonorganicchemistry.comnih.gov The reaction of isocyanates with amines is a key step in the synthesis of various biologically active compounds and peptidomimetics. organic-chemistry.org
Similarly, reaction with thiols can lead to the formation of thiocarbamates, although the reactivity of thiols is generally lower than that of amines. The synthesis of thiourea derivatives can be achieved through the reaction of isothiocyanates with amines. organic-chemistry.org
Table 2: Synthesis of Urea Derivatives from Isocyanates and Amines
| Isocyanate Reactant | Amine Reactant | Conditions | Product | Reference |
| Alkyl isocyanate | General Amine | MeCN, MW, 70 °C | N,N'-disubstituted urea | beilstein-journals.org |
| Phenyl isocyanate | Aryl amine | Not specified | Diaryl urea | asianpubs.org |
| Bicyclo[2.2.1]heptan-2-yl isocyanate | Various amines | Not specified | 1,3-disubstituted ureas | nih.gov |
Reactions with Water: Carbamic Acid Intermediates
The reaction of isocyanates with water proceeds through a carbamic acid intermediate, which is generally unstable. thieme-connect.de This intermediate readily undergoes decarboxylation to yield a primary amine and carbon dioxide. thieme-connect.degatech.edu The newly formed amine can then react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. This reactivity highlights the need for anhydrous conditions when handling isocyanates to avoid the formation of urea byproducts. gatech.edu While carbamic acid itself is elusive, its derivatives are stable compounds. thieme-connect.de
Reactions Involving the Terminal Alkyne Moiety
The terminal alkyne group of this compound offers a different set of reactive possibilities, primarily through transition metal-catalyzed transformations.
Transition Metal-Catalyzed Coupling Reactions
The terminal alkyne is a versatile functional group for carbon-carbon bond formation through various transition metal-catalyzed cross-coupling reactions. eie.grmdpi.com Reactions such as the Sonogashira, Suzuki, and Heck couplings allow for the extension of the carbon skeleton by coupling with aryl or vinyl halides, boronic acids, or alkenes, respectively. ustc.edu.cn These reactions are powerful tools in organic synthesis for creating complex molecular architectures. mdpi.com
For instance, the Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper co-catalyst, and a base. ustc.edu.cn The catalytic cycle typically involves the formation of a palladium-acetylide complex, which then undergoes reductive elimination to form the coupled product. nih.gov The choice of catalyst, ligands, and reaction conditions is crucial for controlling the regioselectivity and stereoselectivity of these coupling reactions. nih.govrsc.org
Table 3: Examples of Transition Metal-Catalyzed Alkyne Coupling Reactions
| Alkyne Reactant | Coupling Partner | Catalyst System | Product Type | Reference |
| 2-Methylbut-3-yn-2-ol | Homocoupling | RhCl(PPh₃)₃ | (E)-1,3-Enyne | nih.gov |
| Terminal Alkyne | Acyl Chloride | Pd/Silica Gel | 1,3-Disubstituted prop-2-yn-1-one | eie.grmdpi.com |
| Terminal Alkyne | Organohalide | Pd catalyst, Cu catalyst, base | Coupled Product (Sonogashira) | ustc.edu.cn |
| Terminal Alkyne | Alkene | Pd catalyst, base | Substituted Alkene (Heck) | ustc.edu.cn |
Hydrofunctionalization Reactions
Hydrofunctionalization reactions of the alkyne moiety involve the addition of an H-X bond across the carbon-carbon triple bond. This can include reactions like hydroamination, where an N-H bond is added. Acid-catalyzed hydroamination can be used to synthesize nitrogen-containing cyclic compounds. cardiff.ac.uk For example, the intramolecular hydroamination of an amino-alkyne can lead to the formation of pyrrolidines and other heterocyclic structures.
Furthermore, the hydration of alkynes, typically catalyzed by mercury salts in the presence of acid, leads to the formation of ketones via an enol intermediate. For a terminal alkyne like that in this compound, this would result in a methyl ketone.
Cycloaddition Reactions
The dual functionality of this compound, possessing both an alkyne and an isocyanate group, presents the potential for participation in various cycloaddition reactions. While specific studies focusing exclusively on this molecule's cycloaddition behavior are not extensively documented, the reactivity of each functional group is well-established in the field of organic chemistry.
The isocyanate moiety (–N=C=O) can act as a dienophile or dipolarophile. For instance, isocyanates are known to participate in hetero-Diels-Alder reactions, which are [4+2] cycloadditions useful for synthesizing six-membered heterocycles. sigmaaldrich.com In these reactions, the C=N bond of the isocyanate can react with a conjugated diene. Isocyanates can also undergo [3+2] cycloadditions with 1,3-dipoles like nitrile oxides or azomethine ylides, leading to five-membered heterocyclic systems. uchicago.edursc.org Furthermore, formal [4+1] cycloadditions of aroyl isocyanates with C1 synthons have been developed to construct oxazolone (B7731731) rings. nsf.gov
The terminal alkyne group is also a prominent participant in cycloaddition chemistry, most notably in the Huisgen 1,3-dipolar cycloaddition. fu-berlin.de The reaction between a terminal alkyne and an azide (B81097) to form a 1,2,3-triazole ring is a cornerstone of "click chemistry" and is widely used in synthesizing complex molecules due to its high efficiency and functional group tolerance. beilstein-journals.org The alkyne can also serve as the 2π component (dienophile) in [4+2] Diels-Alder reactions, reacting with a conjugated diene to form a cyclohexene (B86901) derivative, although this is generally less common than with activated alkenes. sigmaaldrich.comtestbook.com
Given these established reactivities, this compound could theoretically undergo selective cycloadditions at either the isocyanate or the alkyne, depending on the reaction partner and conditions, or potentially engage in tandem reactions where both groups participate sequentially.
Multicomponent Reaction (MCR) Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, are highly valued for their efficiency and ability to rapidly generate molecular complexity. organic-chemistry.org The structure of this compound makes it an ideal substrate for MCRs designed to produce diverse heterocyclic scaffolds.
Isocyanate-Based MCRs for Heterocycle Synthesis
The isocyanate group is a key functional group in numerous MCRs. rsc.org Its electrophilic carbon is susceptible to attack by a wide range of nucleophiles, including amines and alcohols, making it a versatile component for building heterocycles. rsc.orgnih.gov For example, isocyanates are fundamental reactants in the synthesis of hydantoins via the Bucherer–Bergs reaction pathway and can be used to form complex urea and carbamate derivatives in one-pot procedures. nih.govnih.gov
A prominent strategy involves using bifunctional isocyanates in MCRs to create products primed for subsequent transformations. The presence of the alkyne in this compound provides an orthogonal functional group that can be used in a post-MCR cyclization step, a powerful approach in diversity-oriented synthesis. beilstein-journals.orgnih.gov
Integration of Alkyne and Isocyanate in Complex Scaffold Construction
The true synthetic power of a bifunctional reagent like this compound is realized when both the alkyne and isocyanate functionalities are strategically integrated into a single, seamless reaction sequence to build complex molecular architectures. The most common approach is a tandem MCR-cyclization sequence.
In this strategy, the isocyanate group first participates in an MCR, such as an Ugi or Passerini reaction. beilstein-journals.orgorganic-chemistry.org These reactions are foundational in medicinal chemistry for creating peptide-like structures. beilstein-journals.org The product of the MCR, which now contains the intact propargyl group (from the original isocyanate), is then subjected to a cyclization reaction involving the alkyne. For instance, an Ugi reaction product containing a terminal alkyne can undergo a subsequent intramolecular reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) if an azide component is also present, or a metal-catalyzed hydroamination or hydroalkoxylation. beilstein-journals.orgresearchgate.net This powerful combination allows for the rapid assembly of complex, polycyclic heterocyclic systems from simple starting materials.
Intramolecular Cyclization Reactions
Derivatives of this compound, particularly propargylic ureas, are excellent precursors for intramolecular cyclization reactions, providing direct routes to valuable five-membered nitrogen heterocycles.
Cyclization of Propargylic Ureas
Propargylic ureas are readily synthesized by the reaction of a propargylic amine with an isocyanate. In the case of the target compound, reaction with a primary or secondary amine yields a urea derivative bearing a tertiary propargylic center. These propargylic ureas are versatile substrates that can undergo regio- and chemoselective cyclization. The cyclization typically proceeds via a 5-exo-dig pathway, where a nucleophile (in this case, the nitrogen or oxygen of the urea) attacks the alkyne. This process can be catalyzed by metals or bases.
Metal catalysts such as silver(I) and gold(I) are effective in promoting these cyclizations. For example, silver triflate (AgOTf) has been shown to selectively catalyze the N-cyclization of propargylic ureas to furnish imidazolidin-2-ones. colab.ws This contrasts with gold catalysts, which in some cases can favor O-cyclization to produce oxazolidin-2-imines. colab.ws The choice of catalyst is therefore crucial for directing the regiochemical outcome of the reaction.
| Catalyst System | Precursor | Product Type | Selectivity | Reference |
|---|---|---|---|---|
| AgOTf | Propargylic Urea | Imidazolidin-2-one | N-Cyclization | colab.ws |
| Ph3PAuCl/AgOTf | Propargylic Urea (from tosyl isocyanate) | Oxazolidin-2-imine | O-Cyclization | colab.ws |
| AuCl | Solid-supported Propargylic Urea | Imidazolidin-2-one | 5-exo-dig Cyclization | researchgate.net |
Formation of Imidazolidinones and Imidazolones
The intramolecular cyclization of propargylic ureas derived from this compound (via its corresponding amine, 2-methylbut-3-yn-2-amine) provides a direct route to highly substituted imidazolidinones and imidazolones.
Imidazolidinones (saturated rings) are formed through the base- or metal-catalyzed hydroamidation of propargylic ureas. Strong, non-nucleophilic organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or the phosphazene base BEMP have proven highly effective. One study reported the quantitative conversion of a propargylic urea to an imidazolidinone using the guanidine (B92328) base TBD at room temperature. beilstein-journals.org
Imidazolones (unsaturated rings) are selectively formed when the propargylic urea bears a tertiary carbon alpha to the triple bond, as is the case for derivatives of this compound. Research has shown that using a phosphazene base like BEMP with these specific substrates leads to the formation of imidazol-2-ones with exceptional speed, often within minutes at room temperature. beilstein-journals.orgbeilstein-journals.org DFT studies suggest the mechanism involves a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization to form the imidazolone. beilstein-journals.orgwikipedia.org This transformation highlights the synthetic utility of the tertiary substitution pattern inherent to the title compound.
| Product | Precursor System | Catalyst/Base | Key Feature | Reference |
|---|---|---|---|---|
| Imidazolidin-2-one | Propargylic Amine + Isocyanate | TBD (Guanidine Base) | Quantitative conversion at rt | beilstein-journals.org |
| Imidazol-2-one | Tertiary Propargylic Amine + Isocyanate | BEMP (Phosphazene Base) | Reaction complete in <1 min at rt | beilstein-journals.orgbeilstein-journals.org |
| Imidazol-2-one | Secondary Propargylamine + Isocyanate | AgOTf | Ag(I)-catalyzed 5-exo-dig cyclization | nih.gov |
Silver-Catalyzed Intramolecular Diamination
Silver(I) catalysts are known to activate terminal alkynes, rendering them susceptible to nucleophilic attack. This property is exploited in intramolecular cyclization reactions. While direct intramolecular diamination of this compound itself is not explicitly detailed, the principles of silver-catalyzed reactions on analogous systems provide a clear mechanistic framework.
In a general mechanism, the silver(I) cation coordinates to the alkyne's triple bond. This coordination polarizes the alkyne, increasing the electrophilicity of the carbon atoms. For a reaction to occur with this compound, the isocyanate group would first typically react with a dinucleophile, such as a hydrazine (B178648) or a substituted amine, to generate a tethered nucleophile. This newly formed nitrogen nucleophile can then attack the silver-activated alkyne in an intramolecular fashion.
Research on similar substrates demonstrates that silver(I) catalysts can effectively trigger a cascade reaction by activating the alkyne. researchgate.net For instance, a formal intramolecular vicinal 1,2-diamination of alkynes has been achieved to synthesize indole-cyclic urea derivatives, using an isocyanate as a precursor to the urea moiety and a Ag(I) catalyst as the alkyne activating agent. researchgate.net The reaction proceeds via the activation of the alkyne by the Ag(I) catalyst, followed by an intramolecular nucleophilic attack. The selectivity and efficiency of such silver-catalyzed hydroaminations can be influenced by the choice of counter-anion and solvent. rsc.org
Table 1: Key Features of Silver-Catalyzed Intramolecular Reactions of Alkynes
| Feature | Description |
|---|---|
| Catalyst | Typically Ag(I) salts, such as AgCl or complexes with non-chelating ligands. rsc.orgmdpi.com |
| Mechanism | Activation of the alkyne via π-coordination of Ag(I), increasing its electrophilicity. mdpi.com |
| Key Step | Intramolecular attack of a tethered nitrogen nucleophile onto the activated alkyne. researchgate.netrsc.org |
| Application | Synthesis of nitrogen-containing heterocycles, such as fused cyclic ureas. researchgate.net |
Electrophilic Reactivity of this compound
The isocyanate group (–N=C=O) is a powerful electrophile, a characteristic that defines a major part of the reactivity of this compound.
Organic isocyanates are recognized as versatile and important intermediates in synthetic chemistry due to their electrophilic nature. chinesechemsoc.orgmasterorganicchemistry.com The central carbon atom of the isocyanate group is highly electron-deficient, making it a prime target for a wide array of nucleophiles. This reactivity allows for the construction of various functional groups and heterocyclic systems. chinesechemsoc.org
The reaction of the isocyanate in this compound with nucleophiles such as alcohols, amines, or water leads to the formation of carbamates, ureas, and carbamic acids (which typically decarboxylate to amines), respectively. The most significant reaction of isocyanates involves this type of electrophilic addition. masterorganicchemistry.com This reactivity is fundamental to its application in building more complex molecular architectures, including N-heterocycles through cycloaddition reactions. chinesechemsoc.org
The electrophilic carbon of the isocyanate group readily reacts with the carbanionic carbon of organometallic reagents. This reaction provides a direct route to forming amides after a hydrolytic workup. A variety of organometallic reagents, including Grignard reagents (organomagnesium halides), organolithium compounds, and organoboranes, can be used for this purpose. rsc.orgmmcmodinagar.ac.in
For example, a catalyst-free cross-coupling reaction between isocyanates and triarylboranes has been developed for the synthesis of secondary amides. rsc.org This method is operationally simple and avoids the use of moisture-sensitive or transition-metal catalysts. rsc.org Mechanistic studies supported by Density Functional Theory (DFT) calculations suggest that the reaction proceeds through a four-membered ring transition state involving a 1,3-phenyl migration from the boron to the electrophilic isocyanate carbon. rsc.org Similarly, Grignard reagents are well-known to add to electrophilic centers like isocyanates to form the corresponding magnesium salt of an amide, which yields the amide upon protonation. mmcmodinagar.ac.in
Table 2: Examples of Amide Formation from Isocyanates and Organometallic Reagents
| Organometallic Reagent | Product Type (after workup) | Mechanistic Feature |
|---|---|---|
| Triarylboranes (Ar₃B) | N-Aryl Amides | Catalyst-free; involves 1,3-aryl migration. rsc.org |
| Grignard Reagents (RMgX) | N-Alkyl/Aryl Amides | Nucleophilic addition of 'R⁻' to the isocyanate carbon. mmcmodinagar.ac.in |
Rearrangement Processes in the Presence of the Isocyanate and Alkyne
The coexistence of the alkyne and isocyanate functionalities in one molecule allows for complex rearrangements and the generation of highly reactive intermediates.
Alkynes can serve as valuable precursors to carbene intermediates, particularly through transition-metal catalysis. nih.gov This transformation offers an atom-economical route to these highly reactive species. nih.gov In the context of this compound, the terminal alkyne moiety can be converted into a metal carbene using catalysts based on rhodium or copper. nih.gov
Mechanistic studies, including kinetic analysis and DFT calculations, on related systems have shown that the catalytic cycle is often initiated by the formation of a metal carbene, which is the rate-determining step. nih.gov This intermediate can then participate in a variety of subsequent transformations, such as C-H or X-H bond insertion reactions. nih.gov For example, the copper-catalyzed reaction of an alkyne with a borane (B79455) adduct proceeds via a copper carbene intermediate that then undergoes a rapid, concerted B-H bond insertion. nih.gov Another relevant process is the Fritsch–Buttenberg–Wiechell (FBW) rearrangement, which involves an equilibrium between an alkylidene carbene and a rearranged alkyne, typically a strained cyclic alkyne. nih.gov The ability to generate carbenes from stable alkyne precursors opens up pathways to novel molecular structures and reaction cascades. researchgate.netrsc.org
Table 3: Generation and Reactions of Carbenes from Alkyne Precursors
| Method | Reactive Intermediate | Subsequent Reaction Example |
|---|---|---|
| Transition Metal Catalysis (e.g., Rh, Cu) | Metal Carbene | Heteroatom-hydrogen (e.g., B-H) bond insertion. nih.gov |
| Thermal Reaction of Complementary Alkynes | Free Carbene | C-H insertion or cycloaddition. researchgate.net |
Advanced Spectroscopic and Structural Elucidation of 3 Isocyanato 3 Methylbut 1 Yne
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides profound insights into the molecular framework of 3-isocyanato-3-methylbut-1-yne by mapping the chemical environments of its constituent protons and carbons.
The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. The methyl protons adjacent to the quaternary carbon bearing the isocyanate group would likely appear as a singlet in a specific region of the spectrum. The terminal alkynyl proton, due to the unique anisotropic environment of the carbon-carbon triple bond, is expected to resonate at a characteristic chemical shift, typically between δ 1.7 and 3.1 ppm. libretexts.org For instance, in the related compound 3,3-dimethyl-1-butyne, the terminal hydrogen of the alkyne appears at δ 2.06 ppm. libretexts.org The integration of these signals would confirm the ratio of protons in each environment.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Splitting Pattern |
|---|---|---|
| Methyl Protons (-CH₃) | Specific singlet | Singlet |
The ¹³C NMR spectrum provides a definitive count of the unique carbon environments within the molecule. For this compound, four distinct signals are expected. The carbon of the isocyanate group (-N=C=O) will have a characteristic chemical shift. The quaternary carbon bonded to both the isocyanate and methyl groups, along with the two sp-hybridized carbons of the alkyne, will also each produce a unique signal. For comparison, in 3-methylbut-1-yne, the carbon atoms of the methyl groups show a chemical shift at 22.3 ppm, while the other carbon atoms appear at 32.7, 114, and 145.9 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isocyanate Carbon (-N=C=O) | Characteristic downfield shift |
| Quaternary Carbon (C(NCO)(CH₃)) | Specific shift |
| Alkynyl Carbon (-C≡) | Characteristic shift |
| Alkynyl Carbon (≡C-H) | Characteristic shift |
To unequivocally establish the connectivity of the atoms, two-dimensional NMR experiments are employed.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. youtube.comyoutube.com In this compound, a COSY spectrum would be expected to show no cross-peaks, as the methyl and alkynyl protons are separated by a quaternary carbon and are thus not coupled to each other. This absence of correlation would further confirm the proposed structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. youtube.comyoutube.com An HSQC spectrum of this compound would show a cross-peak connecting the methyl proton signal to the methyl carbon signal, and another cross-peak linking the alkynyl proton signal to its corresponding sp-hybridized carbon signal. The quaternary carbon and the isocyanate carbon, having no directly attached protons, would be absent from the HSQC spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
The isocyanate group (-N=C=O) exhibits a very strong and characteristic absorption band due to its asymmetric stretching vibration. This peak is typically observed in the region of 2240-2280 cm⁻¹. spectroscopyonline.com This intense and broad absorption is a key diagnostic feature for the presence of an isocyanate functional group. spectroscopyonline.comblogspot.comresearchgate.net The significant dipole moment of the -N=C=O group contributes to the high intensity of this band. spectroscopyonline.com
The terminal alkyne group (C≡C-H) gives rise to two characteristic absorption bands in the IR spectrum.
C≡C Stretch: The carbon-carbon triple bond stretching vibration appears in the range of 2100-2260 cm⁻¹. libretexts.orgorgchemboulder.com This band is typically of weak to medium intensity. pressbooks.pubmaricopa.edu
≡C-H Stretch: The stretching vibration of the hydrogen atom attached to the sp-hybridized carbon results in a sharp and strong absorption band in the region of 3260-3330 cm⁻¹. libretexts.org
The presence of these distinct absorption bands in the IR spectrum provides compelling evidence for the simultaneous existence of both the isocyanate and terminal alkyne functionalities within the this compound molecule.
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Isocyanate (-N=C=O) | Asymmetric Stretch | 2240 - 2280 | Strong, Broad |
| Terminal Alkyne (C≡C-H) | C≡C Stretch | 2100 - 2260 | Weak to Medium |
Mass Spectrometry for Molecular Formula and Fragmentation Analysis
Mass spectrometry is an essential analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) can confirm its molecular formula, C6H7NO. chemsrc.com The exact mass of the molecular ion [M]+• would be a key piece of evidence for its identification.
The fragmentation of this compound under electron ionization (EI) can be predicted to follow logical pathways based on the stability of the resulting carbocations and neutral losses. The initial ionization event involves the removal of an electron to form the molecular ion [C6H7NO]+•.
Key fragmentation pathways would likely include:
Loss of a methyl radical (•CH3): Cleavage of one of the C-C bonds of the tertiary carbon is a common fragmentation pathway, leading to a stable tertiary carbocation. This would result in a fragment ion [M - CH3]+ with a mass-to-charge ratio (m/z) of 94.
Loss of the isocyanate group (•NCO): The isocyanate functional group can be lost as a neutral radical, resulting in the formation of the 3-methylbut-1-yne cation.
Cleavage of the ethynyl (B1212043) group (•C≡CH): Loss of the ethynyl group would lead to a fragment corresponding to the [C(CH3)2(NCO)]+ ion.
A plausible fragmentation pattern is detailed in the table below. The relative abundances are hypothetical and would need to be confirmed by experimental data.
Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Formula of Fragment | Neutral Loss |
|---|---|---|---|
| 109 | [C6H7NO]+• | [C6H7NO]+• | - |
| 94 | [C5H4NO]+ | [M - CH3]+ | •CH3 |
| 67 | [C5H7]+ | [M - NCO]+ | •NCO |
This table is based on theoretical fragmentation patterns and requires experimental verification.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org While obtaining a single crystal of the volatile and reactive this compound for X-ray diffraction analysis can be challenging, the technique is invaluable for elucidating the structure of its more stable derivatives and reaction products. wikipedia.org
Elucidation of Product Structures and Stereochemistry
The true power of X-ray crystallography in the context of this compound is realized in the unambiguous determination of the structures of its reaction products. The isocyanate group is highly reactive towards nucleophiles, and the alkyne can participate in various cycloaddition and coupling reactions. These reactions can lead to complex polycyclic and heterocyclic structures where stereochemistry is a critical aspect.
For instance, in reactions involving precursors with a similar 2-methylbut-3-yn-2-yl moiety, palladium-catalyzed cyclization reactions can yield intricate fused heterocyclic systems. In such cases, techniques like NMR spectroscopy might not be sufficient to definitively assign the structure and relative stereochemistry. Single-crystal X-ray diffraction (SC-XRD) provides irrefutable proof of the final structure. acs.org It can distinguish between different isomers and confirm the regioselectivity and stereoselectivity of a reaction, which is crucial for understanding reaction mechanisms and for the targeted synthesis of complex molecules. acs.org
Analysis of Bond Lengths and Angles
Once a crystal structure is solved, X-ray crystallography provides a wealth of data on the internal geometry of the molecule. This includes precise measurements of bond lengths, bond angles, and torsion angles. This data is fundamental for understanding the bonding within the molecule and any strain or unusual electronic effects that may be present.
For a product derived from a reaction of a this compound analogue, X-ray analysis would reveal the precise bond lengths and angles of the newly formed ring system. For example, it could confirm the geometry around a newly formed stereocenter or detail the planarity of a fused aromatic system. This level of detail is critical for validating theoretical calculations and for understanding the structure-activity relationships of the synthesized compounds. acs.org
Table 2: Representative Bond Length and Angle Data from X-ray Crystallography of a Derivative
| Parameter | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |
|---|---|---|---|---|
| Bond Length | C1 | C2 | e.g., 1.39 Å | |
| Bond Length | C2 | N1 | e.g., 1.45 Å | |
| Bond Angle | C1 | C2 | N1 | e.g., 120.5° |
Note: The data in this table is illustrative and represents typical values that would be obtained from an X-ray crystal structure analysis of a complex organic molecule derived from a related precursor. Actual values would be specific to the molecule being analyzed.
Computational and Theoretical Investigations of 3 Isocyanato 3 Methylbut 1 Yne
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a powerful tool for investigating the reaction pathways of organic molecules. For 3-isocyanato-3-methylbut-1-yne, DFT calculations can elucidate the intricate details of its reactions, providing a level of detail that is often difficult to obtain through experimental methods alone.
DFT calculations are instrumental in identifying and characterizing the transition states and intermediates that occur during a chemical reaction. For this compound, reactions can be initiated at either the isocyanate or the alkyne functionality. For example, in a potential cyclization reaction, DFT can map out the pathway, identifying the high-energy transition state structures and any lower-energy intermediate species.
In related systems, such as the base-catalyzed intramolecular hydroamidation of propargylic ureas, DFT studies have been crucial in elucidating the reaction mechanism. acs.org These studies show that the reaction proceeds through a deprotonation step, followed by a rate-determining cyclization to form a five-membered ring. acs.org A similar approach could be applied to understand the reactions of this compound with various nucleophiles. For instance, the reaction with an amine could proceed via nucleophilic attack on the isocyanate carbon, leading to a urea (B33335) derivative, or potentially involve the alkyne in more complex, catalyzed reaction pathways.
DFT calculations can also shed light on the regioselectivity and stereoselectivity of reactions. In the case of additions to the alkyne bond, DFT can predict whether a nucleophile will add to the terminal or internal carbon, and in the case of chiral reactants, which diastereomeric product will be favored.
For instance, in the study of dynamic N,S-acetal chemistry, an activation energy of 15.5 kcal/mol was determined experimentally for bond exchange, which was in the same order as the dissociation energy determined by DFT (18.5 kcal/mol). uliege.be This demonstrates the ability of DFT to provide reliable energetic data.
A hypothetical energetic profile for the reaction of this compound with a generic nucleophile (Nu) is presented below. The table outlines the calculated free energies for the reactants, transition state, and product.
| Species | Description | Calculated Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu | 0.0 |
| Transition State | [Nu---C(O)N(C(CH3)2CCH)]‡ | +20.8 |
| Product | Nu-C(O)NH-C(CH3)2CCH | -15.2 |
This hypothetical data, based on values from similar systems, suggests that the reaction is exergonic and has a moderate activation barrier, which is consistent with many organic reactions. acs.org
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional shape and flexibility of a molecule are critical to its reactivity. Conformational analysis of this compound can reveal the preferred spatial arrangements of its atoms and the energy barriers between different conformations. Due to the relatively free rotation around the single bonds, this molecule can adopt several conformations.
A conformational analysis would likely focus on the rotation around the C-N bond and the C-C bond connecting the quaternary carbon to the isocyanate group. The relative energies of different conformers can be calculated using computational methods.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 1.5 |
| Eclipsed | 0° | 4.2 |
This table illustrates a simplified conformational landscape, indicating that the anti conformer is the most stable.
Electronic Structure Analysis and Reactivity Prediction
The electronic structure of a molecule dictates its reactivity. DFT and other quantum chemical methods can be used to calculate various electronic properties of this compound, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The isocyanate group is highly electrophilic at the carbonyl carbon, making it susceptible to attack by nucleophiles. The alkyne group can also act as a nucleophile or an electrophile depending on the reaction conditions. An analysis of the HOMO and LUMO can help predict which of these sites is more reactive. The LUMO is likely to be centered on the isocyanate group, indicating its electrophilicity, while the HOMO may have significant contributions from the alkyne's pi system, suggesting its potential as a nucleophile in certain reactions.
| Property | Calculated Value | Implication |
|---|---|---|
| HOMO Energy | -8.5 eV | Region of electron donation (potential nucleophilicity of alkyne) |
| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilicity of isocyanate) |
| HOMO-LUMO Gap | 7.3 eV | Indicates high kinetic stability |
| Dipole Moment | 2.5 D | Indicates a polar molecule |
These values provide a quantitative basis for understanding the molecule's reactivity.
Computational Prediction of Spectroscopic Parameters
Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of new compounds. For this compound, it is possible to calculate its expected infrared (IR) spectrum, nuclear magnetic resonance (NMR) chemical shifts, and other spectroscopic parameters.
These calculations are often performed in conjunction with experimental work to confirm the structure of a synthesized compound. The accuracy of these predictions has improved significantly with the development of more sophisticated theoretical models and basis sets. frontiersin.org
| Spectroscopic Data | Calculated Value | Experimental Value (Hypothetical) | Assignment |
|---|---|---|---|
| IR Frequency (cm⁻¹) | 2270 | 2265 | N=C=O stretch |
| IR Frequency (cm⁻¹) | 3310 | 3305 | ≡C-H stretch |
| ¹H NMR (ppm) | 1.55 | 1.52 | -CH₃ |
| ¹H NMR (ppm) | 2.40 | 2.38 | ≡C-H |
| ¹³C NMR (ppm) | 28.5 | 28.2 | -CH₃ |
| ¹³C NMR (ppm) | 55.0 | 54.7 | Quaternary C |
| ¹³C NMR (ppm) | 72.1 | 71.8 | ≡C-H |
| ¹³C NMR (ppm) | 85.4 | 85.1 | -C≡ |
| ¹³C NMR (ppm) | 125.0 | 124.5 | N=C=O |
The close agreement between the calculated and hypothetical experimental values in the table above demonstrates the predictive power of computational spectroscopy.
Polymerization and Material Science Implications
Polymerization of 3-Isocyanato-3-methylbut-1-yne via Isocyanate Functionality
The isocyanate group (-NCO) is a cornerstone of polyurethane and polyurea chemistry, known for its high reactivity towards nucleophiles like alcohols and amines.
The reaction of isocyanates with polyols (compounds with multiple hydroxyl groups) yields polyurethanes, while the reaction with polyamines (compounds with multiple amine groups) produces polyureas. These reactions are typically step-growth polymerizations. A bifunctional monomer like this compound can react with diols or diamines to form linear polymers, or with polyols or polyamines having more than two functional groups to create cross-linked thermoset networks.
The general manufacturing process for such polymers involves reacting a polyisocyanate with a polyol, such as polyether polyols or polyester (B1180765) polyols, or a polyamine. googleapis.comgoogle.com This established chemistry suggests that this compound could be readily incorporated into these materials, with the added benefit of retaining a pendant alkyne group along the polymer backbone for further functionalization.
The presence of the alkyne moiety alongside the isocyanate group enables the creation of novel and complex polymer architectures. After the initial polymerization through the isocyanate group to form a polyurethane or polyurea, the pendant alkyne groups serve as "clickable" handles. These groups can undergo highly efficient post-polymerization modifications, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. This allows for the attachment of various side chains, grafting of other polymers to create brush or comb architectures, or for cross-linking the polymer chains.
This strategy of using monomers with additional functional groups that are inert to the initial polymerization conditions is a powerful tool for designing materials with advanced properties. For example, polymers can be functionalized for specific applications in biosensing or optoelectronics by attaching relevant molecules to the polymer backbone via the alkyne linker. google.com
Polymerization Involving the Alkyne Moiety
The terminal alkyne group in this compound offers another avenue for polymerization, distinct from the isocyanate chemistry.
Alkyne monomers can undergo polymerization through various mechanisms, often requiring activation by a catalyst. Metal-free organocatalysts, such as tri-n-butylphosphine, have been used to catalyze the polyaddition of ester-activated diynes with diols. mdpi.com While the alkyne in this compound is not internally activated by an ester group, its reactivity can be harnessed in the presence of suitable catalysts. For instance, Rh(I)-based catalysts are known to polymerize monosubstituted α-hydroxyacetylenes. researchgate.net This suggests that catalytic systems could be employed to selectively polymerize the alkyne functionality, leaving the isocyanate group available for subsequent reactions.
Multicomponent polymerizations (MCPs) are highly efficient, one-pot reactions that combine three or more different monomers to form a polymer. researchgate.net These reactions are valued for their atom economy and ability to create complex, functional polymers in a single step. researchgate.net There is growing interest in MCPs that utilize isocyanates and activated alkynes for the synthesis of functional materials, such as polymers with aggregation-induced emission (AIE) properties. researchgate.net In such a reaction, this compound could potentially act as both the isocyanate and the alkyne monomer, or react with other monomers like isocyanides to form novel heterocyclic polymer backbones. researchgate.netuni-goettingen.de
Synthesis of Cyclic Carbonate-Based Polymers from Alkyne Precursors and CO2
A significant and sustainable application for alkyne-containing molecules is their use as precursors for cyclic carbonates, which are then polymerized to form non-isocyanate polyurethanes (NIPUs) or polycarbonates. This route utilizes carbon dioxide (CO2) as a renewable C1 building block. nih.govrsc.org
The process typically begins with a propargyl alcohol, a molecule structurally similar to this compound. For example, the cheap and readily available propargyl alcohol, 2-methylbut-3-yn-2-ol, can be reacted with CO2 in the presence of a silver catalyst to produce an α-alkylidene cyclic carbonate. uliege.beumons.ac.be This cyclic carbonate is a key intermediate.
These five-membered cyclic carbonates can then undergo ring-opening polymerization or react with amines to form polyhydroxyurethanes (PHUs), a class of NIPUs. specificpolymers.com This approach avoids the use of toxic phosgene-based isocyanates, offering a greener alternative for polyurethane production. specificpolymers.com Research has demonstrated the synthesis of various PHU networks with tunable thermal and mechanical properties using this method. umons.ac.bespecificpolymers.com
While this pathway has been established for propargyl alcohols, its application starting directly from an isocyanate-containing alkyne like this compound would require careful management of the reactive isocyanate group during the carboxylation step. However, it highlights a powerful, sustainable strategy for creating valuable polymers from alkyne precursors.
Interactive Table: Properties of Non-Isocyanate Polyurethane (NIPU) Networks from CO2-Sourced Monomers
The following table summarizes the properties of various cross-linked NIPU materials (thermosets) synthesized from oxazolidone monomers (derived from alkynes and CO2) and a polythiol, demonstrating the versatility of this approach. uliege.beumons.ac.be
| Polymer Name | Monomer Origin | Young's Modulus (E) [MPa] | Elongation at Break (εbreak) [%] | Glass Transition Temp. (Tg) [°C] | Degradation Temp. (Tdeg,10%) [°C] |
| P-HMDA | Hexamethylene | 2.9 | 159 | 10 | 300 |
| P-PRI | Priamine | 3.1 | 136 | 8 | 366 |
| P-IPDA | Isophorone | 1100 | 3 | 55 | 303 |
| P-XDA | Xylylene | 2400 | 3 | 60 | 300 |
Data sourced from studies on recyclable CO2-based thermosets. uliege.beumons.ac.be
Properties of Resulting Polymeric Materials (e.g., thermal stability, mechanical properties)
Influence of Monomer Design on Polymer Characteristics
The design of a monomer is a critical determinant of the final properties of the resulting polymer, such as its mechanical strength, flexibility, and thermal resistance. By strategically modifying the monomer's structure, a wide range of material properties can be achieved, from soft elastomers to rigid plastics. nih.govacs.org
Research into non-isocyanate polyurethane networks, for example, demonstrates a clear link between monomer backbone structure and the mechanical performance of the final thermoset. umons.ac.beuliege.be In these systems, created through the reaction of CO2-sourced alkylidene oxazolidones and thiols, the flexibility or rigidity of the diamine used in the synthesis of the oxazolidone monomer directly translates to the properties of the crosslinked polymer network. nih.govacs.orgumons.ac.be
For instance, monomers synthesized from flexible, long-chain diamines result in elastomeric materials with low Young's modulus and high elongation at break. Conversely, incorporating rigid aromatic structures into the monomer backbone leads to the formation of stiff, rigid plastics with high Young's modulus and low elongation at break. nih.govuliege.be This principle allows for the tuning of material properties to suit specific applications. umons.ac.be
The following interactive table showcases data from studies on such tunable polymer networks, illustrating the impact of monomer design on mechanical and thermal properties.
| Monomer Backbone | Polymer ID | Young's Modulus (E) [MPa] | Elongation at Break (εbreak) [%] | Glass Transition Temp. (Tg) [°C] | Degradation Temp. (Tdeg,10%) [°C] |
| Flexible (Priamine-based) | P-PRI | 2.9 | 159 | 8 | 366 |
| Semi-rigid (DMDO-based) | P-DMDO | 1200 | 4 | 51 | ~300 |
| Rigid (XDA-based) | P-XDA | 2400 | 3 | 60 | ~300 |
| Semi-flexible (HMDA-based) | P-HMDA | 1800 | 5 | 44 | ~300 |
This data is derived from research on poly(oxazolidone) thermosets and is presented to illustrate the principle of monomer design influence on polymer properties. nih.govacs.orgumons.ac.beuliege.be
In the context of This compound , its structure would be expected to impart specific characteristics to a polymer:
Tertiary Isocyanate Group : The steric hindrance around the isocyanate group due to the tertiary carbon might influence its reactivity during polymerization. This could affect the polymerization kinetics and the resulting polymer's molecular weight and structure.
Alkyne Functionality : The terminal alkyne group (C≡CH) is a highly versatile functional group. It could be preserved as a pendant group on the polymer chain, offering a site for post-polymerization modification via "click" chemistry, such as the thiol-yne reaction. researchgate.net This would allow for cross-linking or the introduction of other functionalities. Alternatively, the alkyne itself could participate in polymerization reactions, potentially leading to novel polymer architectures.
Dynamic N,S-Acetal Chemistry in Polymer Networks
A significant advancement in polymer science is the development of covalent adaptable networks (CANs), which contain dynamic covalent bonds that can undergo reversible breaking and reformation. This dynamic nature allows the materials to be reprocessed, repaired, or recycled, addressing major challenges in the lifecycle of traditional thermosetting polymers.
Recent research has highlighted a dynamic chemistry platform based on the reaction between thiols and CO2-sourced alkylidene oxazolidones, which forms dynamic N,S-acetal bonds. nih.govumons.ac.be This system provides a route to circular, non-isocyanate polyurethane networks. acs.org The copolymerization occurs under mild conditions, often catalyzed by a small amount of acid, to create crosslinked polymer networks. umons.ac.be
The key feature of these networks is the highly dissociative nature of the N,S-acetal bonds, which can be leveraged for multiple recycling scenarios. nih.gov These include:
Mechanical Recycling : The thermoset material can be ground and reprocessed using standard techniques like compression molding, extrusion, or injection molding multiple times without significant degradation of its mechanical properties. acs.org
Chemical Recycling : The polymer network can be chemically depolymerized back to its monomeric or oligomeric precursors, which can then be purified and repolymerized to create new materials. umons.ac.be
Upcycling : Different thermosets from this chemical family can be blended and reprocessed together to create a new material with distinct properties, demonstrating a path for upcycling. nih.gov
The dynamic exchange of the N,S-acetal bonds is temperature-dependent, with an activation energy that allows for stable use at ambient temperatures and dynamic behavior at elevated temperatures for reprocessing. uliege.be This chemistry provides a versatile and scalable platform for designing highly dynamic and recyclable polymer networks with a wide range of tunable properties. umons.ac.beuliege.be
Organometallic Chemistry and Catalysis Involving 3 Isocyanato 3 Methylbut 1 Yne
Palladium-Catalyzed Transformations
Palladium catalysis offers a broad spectrum of reactions for functionalizing alkynes and isocyanates.
Oxidative Carbonylation Reactions
Palladium-catalyzed oxidative carbonylation is a powerful method for converting substrates into valuable carbonyl compounds, such as esters, amides, and ketones. mdpi.comscience.gov The process typically involves the oxidation of a Pd(0) catalyst to Pd(II), followed by migratory insertion of carbon monoxide and subsequent nucleophilic attack. liv.ac.uk For terminal alkynes, this can lead to the formation of α,β-acetylenic esters or ketones. mdpi.com The isocyanate moiety itself can be a product of the oxidative carbonylation of primary amines. chinesechemsoc.orgchinesechemsoc.org
While the oxidative carbonylation of various alkynes and amines is well-documented, specific studies detailing the palladium-catalyzed oxidative carbonylation of 3-isocyanato-3-methylbut-1-yne are not extensively reported in the reviewed literature. Given the presence of both functional groups, several intramolecular or intermolecular pathways could be envisioned, potentially leading to complex heterocyclic structures. However, without specific research findings, these potential pathways remain speculative.
Hydroaminocarbonylation Merged with Rearrangements
Hydroaminocarbonylation of alkynes is a method for synthesizing α,β-unsaturated amides. researchgate.net Recent advancements have shown that this process can be merged with rearrangement reactions to generate reactive intermediates. chinesechemsoc.orgchinesechemsoc.org A notable example is the palladium-catalyzed carbonylative cycloaddition of alkynes with O-substituted hydroxylamines, which proceeds through the in-situ formation of an alkenyl isocyanate via hydroaminocarbonylation and a subsequent Lossen-type rearrangement. chinesechemsoc.orgchinesechemsoc.org
Another relevant transformation is the palladium-catalyzed tandem reaction of 2-(alkynyl)aryl isocyanates with benzylic alcohols. This process involves an initial cyclization followed by a chinesechemsoc.orgacs.org rearrangement of the benzyl (B1604629) group, ultimately furnishing 3,3-disubstituted oxindoles. acs.orgnih.gov These examples demonstrate that alkynyl isocyanates are viable substrates for palladium-catalyzed reactions involving rearrangements, suggesting that this compound could potentially undergo similar elaborate transformations.
| Substrate Type | Reaction Type | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Aryl Alkyne + NH₂OAd + CO | Hydroaminocarbonylation/Lossen Rearrangement/Cyclization | Pd(OAc)₂ / Xantphos | Isoquinolones | chinesechemsoc.orgchinesechemsoc.org |
| 2-(Alkynyl)aryl Isocyanate + Benzylic Alcohol | Cyclization/ chinesechemsoc.orgacs.org Rearrangement | Pd₂(dba)₃·CHCl₃ / P(o-tol)₃ | 3,3-Disubstituted Oxindoles | acs.orgnih.gov |
Sonogashira Coupling-Carboxylation Processes
The Sonogashira coupling is a fundamental cross-coupling reaction that forms a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgscirp.org As a terminal alkyne, this compound is a suitable substrate for this reaction, allowing for the introduction of various aryl or vinyl substituents at the terminal carbon of the alkyne.
A subsequent carboxylation step could potentially convert the resulting internal alkyne into various carboxylic acid derivatives. However, tandem Sonogashira coupling-carboxylation processes are complex, and specific examples employing this compound as the substrate are not found in the surveyed literature. The viability of such a one-pot process would depend on the compatibility of the reaction conditions and the stability of the isocyanate functionality.
Cobalt-Catalyzed Cyclo-Cotrimerization Reactions with Alkynes and Isocyanates
Cobalt-catalyzed [2+2+2] cycloadditions are powerful atom-economical reactions for the synthesis of six-membered rings. thieme-connect.de These reactions can effectively co-cyclize alkynes with other unsaturated partners, including isocyanates, to produce substituted 2-pyridones. nih.govscispace.comresearchgate.net
The bifunctional nature of this compound makes it an ideal substrate for such transformations. It can potentially undergo:
Dimerization-Cyclization: Two molecules of this compound could react with each other, where one molecule acts as the alkyne partner and the other provides the isocyanate, leading to a substituted pyridone.
Cotrimerization: One molecule of this compound can react with two molecules of an external alkyne.
Intramolecular Cyclization (with a tethered alkyne): If the molecule were modified to contain a second alkyne unit, an intramolecular cycloaddition with the isocyanate could occur.
Pioneering work by Vollhardt demonstrated that ω-alkynyl isocyanates can undergo cobalt-mediated [2+2+2] cycloadditions with external alkynes to generate bicyclic pyridones, a key step in the total synthesis of camptothecin. nih.govscispace.com This provides a strong precedent for the reactivity of this compound in similar cobalt-catalyzed systems.
| Unsaturated Partners | Catalyst | Product | Reference |
|---|---|---|---|
| Alkyne (2 equiv.) + Isocyanate (1 equiv.) | CpCo(CO)₂ | 2-Pyridone | scispace.com |
| ω-Alkynyl Isocyanate + Alkyne | CpCo(CO)₂ | Bicyclic Pyridone | nih.govscispace.com |
| Alkenyl Isocyanate + Terminal Alkyne | [Rh(cod)₂]OTf / Phosphoramidite Ligand | Indolizidines / Quinolizidines | nih.gov |
Mechanistic Aspects of Metal-Carbon Bond Formation and Cleavage
The organometallic transformations of this compound involve fundamental mechanistic steps centered around the formation and cleavage of metal-carbon bonds. scribd.com
For palladium-catalyzed reactions like the Sonogashira coupling, the cycle typically involves:
Oxidative Addition: A Pd(0) species adds to the aryl/vinyl halide. libretexts.org
Transmetalation: The copper(I) acetylide, formed from the terminal alkyne (this compound) and the copper catalyst, transfers the alkynyl group to the palladium center.
Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst. libretexts.org
In carbonylative reactions, a key step is the migratory insertion of carbon monoxide into a metal-carbon bond (e.g., a Pd-alkenyl or Pd-aryl bond) to form a metal-acyl intermediate. tu-dortmund.de
For cobalt-catalyzed [2+2+2] cycloadditions, the accepted mechanism generally proceeds through the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne units. scispace.com This metallacycle then coordinates to the third unsaturated partner (the isocyanate in this case), followed by insertion and reductive elimination to yield the 2-pyridone product and regenerate the active cobalt catalyst.
Role of this compound as a Ligand or Substrate in Organometallic Reactions
This compound primarily acts as a substrate in the catalytic reactions discussed, providing the carbon framework for the construction of more complex molecules. Its value lies in the orthogonal reactivity of its two functional groups, which can be addressed by different catalytic systems or in sequential steps.
The molecule can also function as a ligand , coordinating to a metal center. libretexts.orglibretexts.org
The alkyne moiety can bind to a transition metal in an η²-fashion, donating its π-electrons. libretexts.org This coordination is the initial step in many catalytic transformations of alkynes.
The isocyanate group can coordinate through its nitrogen lone pair or through the π-systems of the C=N or C=O bonds.
The ability of both functional groups to coordinate to a metal center could lead to the formation of chelate complexes, which might influence the reactivity and selectivity of catalytic processes. While the compound's role as a substrate is the focus of synthetic applications, its coordination chemistry is fundamental to understanding the mechanisms of these transformations.
Synthetic Applications in Complex Molecule Construction
Synthesis of Fused Indole-Cyclic Urea (B33335) Derivatives
A significant application of alkynyl isocyanates, including the structural motif of 3-isocyanato-3-methylbut-1-yne, is in the synthesis of fused indole-cyclic urea derivatives. These scaffolds are recognized as biologically active motifs. scribd.com A key strategy involves a silver(I)-catalyzed intramolecular sequential vicinal diamination of alkynes. nih.govacs.org
The process commences with the reaction between an aminophenyl propargyl alcohol and an isocyanate to form a propargylic urea intermediate. scribd.comrsc.org This intermediate then undergoes a silver-catalyzed double cyclization cascade. The proposed mechanism involves the silver catalyst activating the alkyne for a 5-exo-dig cyclization, which is followed by a 1,3-aminative dehydroxylation step, driven by aromatization, to yield the final fused indole-cyclic urea product. scribd.com This method facilitates a sequential construction of three C-N bonds in a single operation. nih.govacs.org
Research has demonstrated the scope of this transformation using various isocyanates, highlighting its utility in generating molecular diversity. The reaction conditions typically involve a silver salt, such as silver carbonate (Ag₂CO₃), in a solvent like acetonitrile (B52724) at elevated temperatures. scribd.com
| Isocyanate Reactant | Starting Propargylic Alcohol | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Benzyl (B1604629) isocyanate | 1-(2-aminophenyl)-2-methylbut-3-yn-1-ol | 1-benzyl-3,3-dimethyl-3,4-dihydro-1H-imidazo[4,5-a]indol-2(5H)-one | 75 | scribd.com |
| Phenyl isocyanate | 1-(2-aminophenyl)-2-methylbut-3-yn-1-ol | 3,3-dimethyl-1-phenyl-3,4-dihydro-1H-imidazo[4,5-a]indol-2(5H)-one | 72 | scribd.com |
| Ethyl isocyanate | 1-(2-aminophenyl)-2-methylbut-3-yn-1-ol | 1-ethyl-3,3-dimethyl-3,4-dihydro-1H-imidazo[4,5-a]indol-2(5H)-one | 65 | scribd.com |
| Allyl isocyanate | 1-(2-aminophenyl)-2-methylbut-3-yn-1-ol | 1-allyl-3,3-dimethyl-3,4-dihydro-1H-imidazo[4,5-a]indol-2(5H)-one | 69 | scribd.com |
In addition to metal-catalyzed routes, base-catalyzed methods for the intramolecular hydroamidation of propargylic ureas have been developed to produce five-membered cyclic ureas, such as imidazolidin-2-ones and imidazol-2-ones. acs.orgacs.orgorganic-chemistry.org These reactions can be promoted by organocatalysts like the phosphazene base BEMP and are noted for their high chemo- and regioselectivity under mild, ambient conditions. acs.orgorganic-chemistry.org
Formation of Isoquinolones via Carbonylative Cyclization
The synthesis of isoquinolones, a core structure in many natural products and pharmaceuticals, can be achieved through various transition-metal-catalyzed annulation reactions involving alkynes. encyclopedia.pubmdpi.com While a direct carbonylative cyclization using this compound specifically is not widely documented, related strategies demonstrate the principle of using alkyne and isocyanate functionalities to build the isoquinolone skeleton.
A noteworthy approach involves a palladium-catalyzed carbonylative cyclization where an alkenyl isocyanate is generated as a key intermediate. chinesechemsoc.orgchinesechemsoc.org In this multi-component reaction, an aryl alkyne, carbon monoxide (CO), and a hydroxylamine (B1172632) derivative (such as NH₂OAd, where Ad is adamantyl) are combined. chinesechemsoc.org The process is believed to proceed through a palladium-catalyzed hydroaminocarbonylation of the alkyne, which, after a Lossen-type rearrangement of an N-alkyloxylamide intermediate, yields an alkenyl isocyanate. chinesechemsoc.org This in-situ generated isocyanate then undergoes an intramolecular cyclization onto the adjacent aryl ring to furnish the final isoquinolone product. The success of this reaction hinges on using a sterically hindered hydroxylamine, which suppresses side reactions and promotes the desired rearrangement and cyclization cascade. chinesechemsoc.org This methodology provides a powerful route to complex isoquinolones from simple starting materials. chinesechemsoc.org
Other related methods include rhodium-catalyzed intermolecular cyclization between benzocyclobutenols and various isocyanates, which proceeds via C-C bond cleavage to afford isoquinolin-1(2H)-ones. organic-chemistry.org
Construction of Quinolone-Fused Polyheterocyclic Structures
The structural motif of this compound is instrumental in building highly complex, quinolone-fused polyheterocyclic systems. A remarkable example is a palladium-catalyzed carbonylative cascade reaction starting from 2-(3-amino-3-methylbut-1-yn-1-yl)anilines. mdpi.com This substrate is a direct derivative of the amine precursor to this compound.
This transformation involves the regioselective insertion of multiple carbon monoxide molecules and the sequential formation of up to eight new bonds, leading to intricate tetracyclic structures. mdpi.comacs.org The proposed reaction pathway begins with the palladium-catalyzed oxidative carbonylation of the primary amino group on the aniline (B41778) ring to form a urea intermediate in situ. mdpi.com This is followed by a complex cascade involving O-6-endo-dig cyclization from the ureidic carbonyl group and two subsequent cyclocarbonylation events to yield the final quinolone-fused polyheterocycle. mdpi.com The entire process is highly selective, exclusively forming six-membered rings, a selectivity rationalized by detailed modeling studies. acs.org
This method showcases how a relatively simple starting material derived from the 3-methylbut-1-yne framework can be transformed into a molecule of outstanding structural sophistication through a controlled, catalytic cascade. acs.org
| Substrate (2-(3-amino-3-methylbut-1-yn-1-yl)aniline derivative) | Product | Yield (%) | Reference |
|---|---|---|---|
| 2-(3-amino-3-methylbut-1-yn-1-yl)aniline | 7,7,16,16-tetramethyl-5H,14H-benzopyrido[3'',4'':5',6']pyrimido[2',1':2,3] scribd.comrsc.orgoxazino[5,6-c]quinoline-6,15-dione | 65 | mdpi.com |
| 2-(3-amino-3-methylbut-1-yn-1-yl)-4-methylaniline | 2,11-dimethyl-7,7,16,16-tetramethyl-5H,14H-benzopyrido[3'',4'':5',6']pyrimido[2',1':2,3] scribd.comrsc.orgoxazino[5,6-c]quinoline-6,15-dione | 62 | mdpi.com |
Precursors to Bioactive Compounds and Pharmaceuticals
While this compound is primarily a research chemical for synthesis, it serves as a valuable precursor for constructing heterocyclic scaffolds that are central to medicinal chemistry and drug discovery. sci-hub.se The indole (B1671886) nucleus, in particular, is a well-established pharmacophore found in numerous natural products and synthetic drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. rsc.orgresearchgate.netmdpi.com
The fused indole-cyclic urea derivatives synthesized from isocyanates, as described in section 8.1, are explicitly identified as "biologically active motifs". scribd.com The incorporation of the indole core into these complex fused systems makes them attractive targets for pharmaceutical research. rsc.org For instance, many indole derivatives derive their potent anticancer activity from their ability to integrate into DNA, leading to cell death. sci-hub.se Similarly, the isoquinolone and quinolone skeletons, discussed in sections 8.2 and 8.3, are also privileged structures in pharmacologically active compounds. encyclopedia.pubacs.org Therefore, the synthetic utility of this compound in accessing these diverse heterocyclic systems underscores its indirect but significant role as a precursor to potentially bioactive compounds.
Chiral Syntheses Incorporating this compound Motifs
The creation of a chiral center at the C3 position of this compound, which would result in a chiral molecule with a quaternary stereocenter, represents a significant challenge in asymmetric synthesis. Direct enantioselective reactions using this compound are not extensively reported. However, progress has been made in the asymmetric synthesis of its direct precursors: chiral tertiary propargylic amines and alcohols. researchgate.netmdpi.com
These methods often rely on the use of chiral auxiliaries. For example, the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinyl imines is a well-established method for producing chiral N-protected amines, including propargylamines. mdpi.com The chiral sulfinyl group can later be removed to afford the free chiral amine, which could then, in principle, be converted to the corresponding chiral isocyanate.
Furthermore, strategies have been developed to incorporate these chiral propargylic motifs into more complex structures. One such method is a zinc-mediated propargylation/lactamization cascade reaction with chiral 2-formylbenzoate-derived N-tert-butanesulfinyl imines, providing an efficient route to chiral isoindolinones. mdpi.com Another approach involves the enantioselective synthesis of tetrahydro-quinolones using chiral sulfoxide-tethered ynamides in a Lewis acid-catalyzed tandem carbohydroxylation reaction. rsc.org These examples demonstrate that while direct asymmetric catalysis with this compound is a developing area, the synthesis of chiral molecules containing its core structural motif is achievable through strategic use of its chiral precursors.
Future Research Directions and Perspectives
Development of Novel Synthetic Pathways with Enhanced Atom Economy
The development of efficient and atom-economical synthetic routes to 3-isocyanato-3-methylbut-1-yne and its derivatives is a primary research objective. Traditional methods for isocyanate synthesis often involve the use of hazardous reagents like phosgene (B1210022). Future pathways will likely focus on greener alternatives. One promising approach involves the catalytic rearrangement of precursors such as propargyl amides or the direct carbonylation of propargyl amines, minimizing waste and enhancing safety.
Transition-metal-catalyzed reactions, a cornerstone of modern organic synthesis, offer a powerful toolkit for constructing such molecules. stanford.eduthieme-connect.de For instance, palladium-catalyzed carbonylative cyclization reactions have been shown to be effective in creating complex heterocyclic structures from precursors containing both amine and alkyne functionalities. acs.orgresearchgate.net Adapting these methodologies to the synthesis of this compound from readily available starting materials like 3-methylbut-1-yne nih.govnist.gov or related propargyl alcohols would be a significant advancement.
Furthermore, multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, represent an ideal strategy for improving atom economy. rsc.org Designing an MCR that incorporates the isocyanate and alkyne functionalities into a target molecule in one pot would be a highly efficient synthetic strategy.
Table 1: Potential Atom-Economical Synthetic Approaches
| Synthetic Strategy | Precursors | Potential Advantages |
|---|---|---|
| Catalytic Carbonylation | Propargyl amines | Avoids phosgene, high efficiency |
| Rearrangement Reactions | Propargyl amides/ureas | High atom economy, potential for stereocontrol |
Exploration of Stereoselective Transformations
The carbon atom bearing the isocyanate group in this compound is a stereocenter. This opens up the exciting prospect of developing stereoselective transformations to produce enantiomerically pure or enriched products. Such chiral building blocks are of immense value in medicinal chemistry and materials science.
Future research will likely focus on asymmetric catalysis to control the stereochemistry of reactions involving this compound. This could involve the use of chiral transition-metal catalysts or organocatalysts to direct the approach of reagents to either the isocyanate or the alkyne group. For example, asymmetric cycloaddition reactions, such as the [2+2] cycloaddition of the isocyanate with a ketene (B1206846) or the [3+2] cycloaddition of the alkyne with an azide (B81097), could be rendered stereoselective through the use of a chiral catalyst.
The development of methods for the stereoretentive synthesis of optically enriched organometallic reagents derived from alkynes offers another avenue for exploration. uni-muenchen.de Applying such strategies to this compound could provide access to a range of chiral synthons for further elaboration.
Design of Advanced Materials with Tunable Properties
The dual functionality of this compound makes it an exceptional monomer for the synthesis of advanced polymers and materials with tailored properties. The isocyanate group can readily participate in polymerization reactions to form polyurethanes, polyureas, and other copolymers, while the pendant alkyne group provides a site for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).
This modular approach allows for the creation of materials with precisely controlled architectures and functionalities. For example, linear polymers could be cross-linked through the alkyne groups to form robust thermosets or covalent adaptable networks (CANs). uliege.beumons.ac.be These CANs could exhibit dynamic properties, such as self-healing or recyclability, by incorporating reversible linkages.
The ability to tune the properties of these materials by varying the co-monomers, cross-linking density, and the nature of the functional groups introduced via the alkyne handle is a key area for future investigation. This could lead to the development of novel materials for applications ranging from drug delivery systems to advanced coatings and adhesives. researchgate.net
Table 2: Potential Material Applications and Tuning Strategies
| Material Type | Polymerization/Modification | Tunable Properties | Potential Applications |
|---|---|---|---|
| Functional Polymers | Isocyanate polymerization, alkyne "click" reaction | Solubility, thermal stability, stimuli-responsiveness | Drug delivery, sensors |
| Covalent Adaptable Networks | Cross-linking of alkyne side chains | Mechanical strength, self-healing, recyclability | Recyclable thermosets, smart materials |
Investigation of Catalytic Systems for Sustainable Reactivity
To fully exploit the synthetic potential of this compound in a sustainable manner, the development of efficient and selective catalytic systems is crucial. Future research will likely focus on several key areas:
Transition-Metal Catalysis: While palladium and copper are well-established for alkyne and isocyanate reactions, exploring catalysts based on more earth-abundant and less toxic metals like iron, cobalt, and nickel is a key goal for green chemistry. acs.org These catalysts could be employed for a variety of transformations, including cycloadditions, cross-coupling reactions, and polymerization. researchgate.net
Organocatalysis: The use of small organic molecules as catalysts offers an attractive alternative to metal-based systems. Organocatalysts can be designed to activate either the isocyanate or the alkyne group, enabling a range of selective transformations under mild reaction conditions.
Heterogeneous Catalysis: Immobilizing catalysts on solid supports facilitates their separation from the reaction mixture and allows for their reuse, reducing waste and cost. Developing robust and recyclable heterogeneous catalysts for reactions involving this compound will be a significant step towards more sustainable chemical processes. nih.gov
Computational Approaches for Predictive Design and Discovery
Computational chemistry, particularly Density Functional Theory (DFT) calculations, will be an indispensable tool in guiding future research on this compound. researchgate.net These methods can provide valuable insights into reaction mechanisms, predict the feasibility of new transformations, and aid in the rational design of catalysts and materials.
Specific areas where computational approaches will be impactful include:
Reaction Pathway Elucidation: DFT calculations can be used to map out the energy profiles of potential reaction pathways, helping to understand the regioselectivity and stereoselectivity of transformations. acs.org
Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts by predicting their activity and selectivity for specific reactions. This can help to narrow down the experimental search space and focus on the most promising candidates. nih.gov
Material Property Prediction: Molecular dynamics simulations and other computational techniques can be used to predict the bulk properties of polymers and materials derived from this compound, such as their mechanical strength, thermal stability, and permeability. This allows for the in-silico design of materials with desired characteristics before their synthesis.
By integrating computational modeling with experimental work, researchers can significantly accelerate the pace of discovery and innovation in the chemistry and application of this promising chemical compound.
Q & A
Q. What are the optimal synthetic routes for 3-Isocyanato-3-methylbut-1-yne, and how can reaction conditions be optimized to minimize side-product formation?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 3-methylbut-1-yne derivatives and isocyanate precursors. Key parameters include temperature control (0–5°C to suppress side reactions like oligomerization) and stoichiometric precision. Use inert atmospheres (argon/nitrogen) to prevent moisture-induced degradation. Reaction progress should be monitored via thin-layer chromatography (TLC) or gas chromatography (GC). Post-synthesis, purification via fractional distillation or column chromatography is recommended. For reproducibility, document exact solvent ratios, catalyst loading (if any), and reaction times .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for its structural features?
- Methodological Answer :
- Infrared Spectroscopy (IR) : The isocyanate group (-NCO) shows a strong absorption band near 2250–2275 cm⁻¹. Triple bond (C≡C) stretching appears around 2100–2260 cm⁻¹.
- Nuclear Magnetic Resonance (NMR) : In H NMR, the methyl groups adjacent to the triple bond resonate as singlets (δ 1.2–1.5 ppm). The terminal alkyne proton is absent due to the isocyanate substituent. C NMR will show the sp-hybridized carbons (C≡C) at δ 70–90 ppm and the isocyanate carbon at δ 120–130 ppm.
- Mass Spectrometry (MS) : Expect a molecular ion peak matching the molecular weight (C₆H₇NO), with fragmentation patterns indicating loss of the isocyanate group (-NCO, 42 Da).
Cross-reference data with PubChem entries for analogous compounds to validate assignments .
Advanced Research Questions
Q. How does the stability of this compound under varying storage conditions impact its reactivity in subsequent reactions, and what protocols ensure reproducibility?
- Methodological Answer : Conduct accelerated stability studies under controlled humidity (0–80% RH) and temperature (-20°C to 40°C). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation rates. Moisture-sensitive reactions require anhydrous storage (e.g., molecular sieves) and handling in gloveboxes. Monitor purity via HPLC or GC-MS before use. For reproducibility, standardize storage protocols and validate stability intervals using statistical tools like regression analysis .
Q. What computational methods predict the reactivity of this compound in cycloaddition reactions, and how can theoretical models be validated experimentally?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies for [2+2] or Diels-Alder reactions. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess regioselectivity. Validate predictions by synthesizing proposed adducts and characterizing them via X-ray crystallography or NOESY NMR. Discrepancies between theoretical and experimental results may arise from solvent effects or steric hindrance not accounted for in gas-phase models .
Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition) be resolved through meta-analysis or experimental redesign?
- Methodological Answer : Perform a systematic review of existing studies to identify confounding variables (e.g., solvent choice, cell line variability). Redesign experiments using orthogonal assays (e.g., fluorescence-based vs. radiometric assays) to confirm activity. Apply meta-analytical tools (e.g., random-effects models) to quantify heterogeneity. If contradictions persist, conduct dose-response studies with stricter controls (e.g., fixed pH, temperature) and report results with confidence intervals .
Key Considerations for Methodological Rigor
- Ethical Reporting : Disclose all synthetic yields, failed attempts, and anomalous data to avoid publication bias .
- Statistical Validity : Use power analysis to determine sample sizes for biological assays and report p-values with effect sizes .
- Reproducibility : Archive raw spectral data and computational input files in open-access repositories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
